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n-Hexyltriethoxysilane -

n-Hexyltriethoxysilane

Catalog Number: EVT-8199217
CAS Number:
Molecular Formula: C12H28O3Si
Molecular Weight: 248.43 g/mol
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Product Introduction

Synthesis Analysis

N-Hexyltriethoxysilane can be synthesized through several methods, with the most common being the reaction of hexyltrichlorosilane with ethanol in the presence of a catalyst. The synthesis typically involves the following steps:

  1. Preparation of Reactants: Hexyltrichlorosilane is prepared or purchased, along with anhydrous ethanol.
  2. Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture interference. The molar ratio of hexyltrichlorosilane to ethanol is generally maintained at 1:3.
  3. Catalysis: A catalyst such as triethylamine may be added to facilitate the reaction.
  4. Reaction Temperature: The mixture is heated to around 60-70°C for several hours, allowing for complete hydrolysis and subsequent condensation to form n-Hexyltriethoxysilane.
  5. Purification: The product is purified through distillation or recrystallization to remove unreacted materials and byproducts.
Hexyltrichlorosilane+3Ethanoln Hexyltriethoxysilane+3HCl\text{Hexyltrichlorosilane}+3\text{Ethanol}\rightarrow \text{n Hexyltriethoxysilane}+3\text{HCl}
Molecular Structure Analysis

N-Hexyltriethoxysilane features a silane group where a silicon atom is bonded to three ethoxy groups and one hexyl group. The molecular structure can be represented as follows:

  • Silicon Atom (Si): Central atom
  • Hexyl Group (C6_6H13_{13}): A long hydrocarbon tail providing hydrophobic properties
  • Ethoxy Groups (C2_2H5_5O): Three ethoxy groups that facilitate bonding with substrates

The presence of these groups contributes to the compound's ability to form siloxane bonds upon hydrolysis, leading to enhanced adhesion properties when applied to surfaces .

Chemical Reactions Analysis

N-Hexyltriethoxysilane undergoes several important chemical reactions:

  1. Hydrolysis: In the presence of water, n-Hexyltriethoxysilane hydrolyzes to form silanol groups:
    n Hexyltriethoxysilane+H2On Hexyltrihydroxysilane+3Ethanol\text{n Hexyltriethoxysilane}+\text{H}_2\text{O}\rightarrow \text{n Hexyltrihydroxysilane}+3\text{Ethanol}
  2. Condensation: The silanol groups can further react with each other or with other silanol-containing compounds to form siloxane bonds, leading to polymeric structures.
  3. Cross-linking Reactions: When used in coatings or adhesives, n-Hexyltriethoxysilane can cross-link with other polymers, enhancing mechanical strength and durability.

These reactions are crucial for its application in creating durable coatings and enhancing surface properties .

Mechanism of Action

The mechanism of action of n-Hexyltriethoxysilane involves its ability to bond chemically with both organic substrates and inorganic surfaces:

  1. Surface Modification: Upon application, the ethoxy groups hydrolyze in the presence of moisture, forming silanol groups that bond covalently with hydroxylated surfaces.
  2. Formation of Siloxane Networks: The resulting silanol groups can condense with each other or with other silanols, creating a robust siloxane network that enhances surface hydrophobicity and adhesion.

This dual functionality allows n-Hexyltriethoxysilane to act effectively as a coupling agent in various applications .

Physical and Chemical Properties Analysis

N-Hexyltriethoxysilane possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 202.36 g/mol
  • Boiling Point: Approximately 202 °C
  • Density: About 0.92 g/cm³
  • Vapor Pressure: Approximately 6.7 hPa at 25 °C
  • Solubility: It is poorly soluble in water but soluble in organic solvents like ethanol and acetone.
  • Reactivity: Stable under normal conditions but reacts vigorously with water.

These properties make it suitable for various industrial applications where moisture resistance and adhesion are critical .

Applications

N-Hexyltriethoxysilane is utilized in multiple scientific and industrial applications due to its unique properties:

  1. Coatings: Used as a hydrophobic agent in paints and coatings to improve water resistance.
  2. Adhesives: Enhances adhesion between dissimilar materials such as glass, metals, and plastics.
  3. Sealants: Provides moisture resistance in construction materials.
  4. Textile Treatments: Applied in fabric treatments to impart water repellency.
  5. Composite Materials: Used as a coupling agent in composite formulations to enhance mechanical properties.

Its versatility makes n-Hexyltriethoxysilane a valuable compound across various fields including construction, textiles, and material science .

Synthesis and Functionalization Methodologies

Silane Coupling Agent Synthesis via Hydrolytic Polycondensation

n-Hexyltriethoxysilane ($\ce{C12H28O3Si}$; CAS 18166-37-5) serves as a precursor for silane coupling agents through hydrolytic polycondensation. This process involves sequential hydrolysis of ethoxy groups ($\ce{-OC2H5}$) followed by condensation reactions, forming siloxane ($\ce{Si-O-Si}$) networks. The hexyl chain ($\ce{-C6H13}$) provides hydrophobic character, while the triethoxy moiety enables inorganic surface bonding [1] [5].

Sol-Gel Techniques for Controlled Hydrolysis

Sol-gel processing enables precise control over hydrolysis kinetics and network morphology. n-Hexyltriethoxysilane is dissolved in anhydrous ethanol (typically 20–30 vol%), with water introduced incrementally at molar ratios of $\ce{H2O:Si}$ = 2.0–3.5. Acid catalysts ($\ce{HCl}$, $\ce{CH3COOH}$; 0.01–0.1 M) promote selective hydrolysis without premature condensation, evidenced by the gradual reduction of $\ce{Si-OC2H5}$ FTIR peaks (1,090 cm⁻¹) and emergence of $\ce{Si-OH}$ (890 cm⁻¹) [5] [8]. The hexyl chain’s moderate steric bulk (compared to methyl or octyl variants) balances hydrolysis rate and film flexibility, yielding gels with pore diameters of 5–15 nm after aging.

Table 1: Sol-Gel Hydrolysis Parameters for n-Hexyltriethoxysilane

ParameterTypical RangeEffect on Network
$\ce{H2O}$:Si ratio2.0–3.5Higher ratios accelerate gelation
Catalyst concentration0.01–0.1 MAcid: Controlled hydrolysis; Base: Rapid condensation
Solvent polarityEthanol > IsopropanolLower polarity reduces pore collapse
Reaction temperature25–60°CHigher $T$ increases cross-link density

Catalytic Optimization in Alkoxysilane Polycondensation

Condensation kinetics are catalytically tuned to achieve tailored network architectures. Under acidic conditions ($\ce{HNO3}$, pH 3–4), n-Hexyltriethoxysilane forms linear oligomers via $\ce{Si-OH + Si-OC2H5 -> Si-O-Si + C2H5OH}$ reactions. Basic catalysts ($\ce{NH4OH}$, pH 8–9) accelerate branched networks through $\ce{Si-OH + HO-Si -> Si-O-Si + H2O}$ pathways [7]. $^{29}$Si NMR reveals dominant $\ce{T^2}$ ($\ce{-Si(OSi)2(OH)}$; −57 ppm) and $\ce{T^3}$ ($\ce{-Si(OSi)3}$; −66 ppm) species at 85% conversion, with residual $\ce{T^0}$ monomers (<5%). Co-condensation with tetraethylorthosilicate ($\ce{TEOS}$) at 10–30 mol% enhances mechanical stability while preserving hydrophobicity (water contact angle: 105–115°) [5] [8].

Surface-Initiated Polymerization Strategies

Atom Transfer Radical Polymerization for Diblock Copolymer Brushes

n-Hexyltriethoxysilane-functionalized surfaces serve as macroinitiators for Atom Transfer Radical Polymerization. Self-assembled monolayers are first formed on oxide substrates (e.g., $\ce{SiO2}$, $\ce{TiO2}$), exposing hexyl termini. Bromoisobutyrate initiators are then coupled to terminal hydroxyl groups via esterification, enabling surface-initiated polymerization [3]. Kinetic studies of methyl methacrylate (MMA) polymerization confirm linear molecular weight growth ($\ce{M_n}$) with conversion (Đ = 1.15–1.25), yielding poly(MMA)-b-poly(styrene) brushes with thicknesses of 50–200 nm. The hexyl spacer minimizes steric hindrance during initiator grafting, increasing ATRP initiation efficiency by >40% compared to short-chain silanes [3].

Grafting Density Modulation on Inorganic Templates

Grafting density ($\sigma$) of n-Hexyltriethoxysilane on silica nanoparticles (diameter: 20–100 nm) is modulated through solvent selection and water control. Anhydrous toluene at 80°C with trace $\ce{H2O}$ (<50 ppm) yields $\sigma$ = 1.8–2.2 molecules/nm², while polar solvents (e.g., ethanol/water 95:5) reduce $\sigma$ to 0.5–1.0 molecules/nm² due to competitive hydrolysis [3] [7]. XPS analysis shows $\ce{Si_{2p}}$ binding energy shifts from 103.5 eV (untreated $\ce{SiO2}$) to 102.8 eV (siloxane-bonded), confirming covalent attachment. Higher $\sigma$ correlates with increased hydrophobicity (contact angle: 140° vs. 110° at low $\sigma$) and organic dispersibility in polystyrene [3].

Table 2: Grafting Density Control Parameters

ParameterHigh Grafting Density ($\sigma$ > 2.0/nm²)Low Grafting Density ($\sigma$ < 1.0/nm²)
SolventAnhydrous tolueneEthanol/water (95:5)
Reaction temperature80–110°C25–40°C
Water concentration<50 ppm>1,000 ppm
Substrate surface hydroxylsActivated (heated >400°C)Partially hydrated

Nanostructured Material Fabrication

One-Step Heat Treatment for Nanodot Synthesis

Thermolysis of n-Hexyltriethoxysilane under inert atmosphere ($\ce{N2}$, $\ce{Ar}$) generates silicon oxide nanodots (size: 2–5 nm) with embedded hexyl groups. At 300–400°C, $\ce{Si-OC2H5}$ cleavage releases ethylene and water, while hexyl chains undergo β-scission to propene/butene, leaving methyl-terminated $\ce{SiO{x}C{y}}$ nanodots [8]. HRTEM confirms crystalline $\ce{SiO2}$ cores (lattice spacing: 0.24 nm) with amorphous carbon shells (thickness: 0.5–1 nm). Photoluminescence peaks at 450 nm (blue emission) arise from carbon-related surface states, tunable via pyrolysis temperature. This method eliminates separate capping agents, as residual hexyl fragments passivate surfaces [1] [8].

Self-Assembled Monolayer Formation Mechanisms

n-Hexyltriethoxysilane forms highly ordered Self-Assembled Monolayers on $\ce{SiO2}$, $\ce{Al2O3}$, or steel through solution deposition (0.1–1.0 vol% in toluene). Kinetics follow a two-step model:

  • Physisorption: Rapid silane adsorption ($t$ < 5 min) via van der Waals interactions.
  • Chemisorption: Gradual $\ce{Si-OH + HO-} \text{substrate} \rightarrow \ce{Si-O-} \text{substrate}$ bonding ($t$ = 30–120 min), with concurrent lateral cross-linking ($\ce{Si-OH + HO-Si -> Si-O-Si}$) [7] [8].

Ellipsometry and contact angle analyses reveal monolayer thicknesses of 1.0–1.2 nm (consistent with all-trans hexyl chains tilted 10–15°) and water contact angles of 110–115°. The hexyl chain length optimizes packing density (0.85–0.90 chains/nm²) and hydrophobicity while minimizing defects compared to shorter-chain analogs [7] [8].

Table 3: Self-Assembled Monolayer Properties of Alkyltriethoxysilanes

SilaneChain Length (C atoms)Contact Angle (°)Packing Density (molecules/nm²)Dominant Bonding Mode
n-Hexyltriethoxysilane6110–1150.85–0.90Monodentate
n-Octyltriethoxysilane8115–1200.90–0.95Bidentate
n-Propyltriethoxysilane395–1000.75–0.80Mixed

The moderate hydrophobicity of hexyl-based SAMs provides balanced surface protection without the steric constraints of longer chains (e.g., octyl), enabling applications in corrosion-resistant coatings and biomaterial interfaces where controlled wettability is critical [7] [8].

Properties

Product Name

n-Hexyltriethoxysilane

IUPAC Name

6,6,6-triethoxyhexylsilane

Molecular Formula

C12H28O3Si

Molecular Weight

248.43 g/mol

InChI

InChI=1S/C12H28O3Si/c1-4-13-12(14-5-2,15-6-3)10-8-7-9-11-16/h4-11H2,1-3,16H3

InChI Key

YODNNXAZYQVKOM-UHFFFAOYSA-N

SMILES

CCOC(CCCCC[SiH3])(OCC)OCC

Canonical SMILES

CCOC(CCCCC[SiH3])(OCC)OCC

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